N-Phenyl-2-sulfanylidenepyrrolidine-1-carboxamide

Description

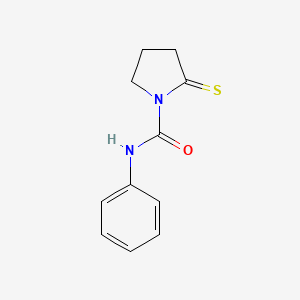

Structure

3D Structure

Properties

CAS No. |

61405-63-8 |

|---|---|

Molecular Formula |

C11H12N2OS |

Molecular Weight |

220.29 g/mol |

IUPAC Name |

N-phenyl-2-sulfanylidenepyrrolidine-1-carboxamide |

InChI |

InChI=1S/C11H12N2OS/c14-11(13-8-4-7-10(13)15)12-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,12,14) |

InChI Key |

HLJVUWZGVRKIHS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=S)N(C1)C(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Cyclization Reaction: One common method involves the cyclization of N-phenylthiourea with α-haloketones under basic conditions. This reaction typically requires a solvent such as ethanol and a base like sodium hydroxide.

Thionation Reaction: Another method involves the thionation of N-phenylpyrrolidine-1-carboxamide using reagents like Lawesson’s reagent or phosphorus pentasulfide (P2S5) in an inert solvent such as toluene or dichloromethane.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-Phenyl-2-thioxopyrrolidine-1-carboxamide can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: The compound can be reduced to the corresponding thiol or amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the thioxo group, leading to the formation of various derivatives. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

Oxidation: H2O2, m-CPBA, acetonitrile as solvent, room temperature.

Reduction: LiAlH4, NaBH4, tetrahydrofuran (THF) as solvent, reflux conditions.

Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide (DMF), elevated temperatures.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, amines.

Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

Chemistry:

Synthetic Intermediate: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Ligand Design: Employed in the design of ligands for coordination chemistry.

Biology and Medicine:

Pharmacophore: Acts as a pharmacophore in the development of potential therapeutic agents, particularly in the field of anti-inflammatory and anticancer research.

Industry:

Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The exact mechanism of action of N-Phenyl-2-thioxopyrrolidine-1-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thioxo group can participate in redox reactions, while the phenyl group can engage in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-Phenyl-2-sulfanylidenepyrrolidine-1-carboxamide and its analogs:

Key Observations:

Functional Group Variations: The sulfanylidene (C=S) group in the target compound differentiates it from sulfonamide analogs (e.g., S1) and hydroxylated carboxamide derivatives (e.g., the TRK inhibitor). Sulfonamide derivatives (e.g., S1) exhibit higher hydrolytic stability compared to carboxamides but may reduce bioavailability due to increased polarity .

Substituent Effects :

- The 4-chlorophenyl group in S1 introduces electron-withdrawing effects, which could modulate reactivity in Pd-catalyzed carboamination .

- The 2,5-difluorophenyl and pyrazolopyrimidine groups in the TRK inhibitor enhance selectivity for tyrosine kinase receptors, a feature absent in the simpler phenyl-substituted target compound .

Synthetic Complexity :

- The TRK inhibitor requires multi-step synthesis involving nitro reduction, carbamate formation, and chiral resolution, reflecting its therapeutic specificity .

- In contrast, S1 is synthesized via a streamlined Pd-catalyzed process, suggesting that the target compound may also be accessible through similar catalytic methodologies .

Biological Relevance :

- The TRK inhibitor’s carboxamide-pyrrolidine-pyrazolopyrimidine scaffold is critical for binding to kinase active sites, with the hydroxyl group enabling hydrogen bonding .

- The target compound’s lack of complex heteroaromatic substituents limits its direct therapeutic utility but positions it as a versatile intermediate for further functionalization.

Research Findings and Limitations

- Stereochemical Control : Pd-catalyzed carboamination (used for S1) achieves moderate stereocontrol, but the sulfanylidene group’s planar geometry in the target compound may complicate asymmetric synthesis .

- Thermodynamic Stability : Sulfanylidene derivatives are prone to tautomerization (e.g., thione-thiol equilibrium), which could affect their reactivity in downstream applications. This contrasts with the more stable sulfonamide and carboxamide analogs .

- Pharmacological Gaps : While the TRK inhibitor has well-documented anticancer activity, the target compound’s biological profile remains unexplored, highlighting a need for targeted assays .

Biological Activity

N-Phenyl-2-sulfanylidenepyrrolidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Chemical Formula : CHNOS

- Molecular Weight : 238.32 g/mol

- Functional Groups : Amide, thioether, and aromatic ring

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

- Antioxidant Activity : The compound's sulfur-containing structure is hypothesized to contribute to its ability to scavenge free radicals, thereby reducing oxidative stress in cells.

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes, including acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's.

- Antimicrobial Properties : Initial screenings indicate potential antimicrobial effects against certain bacterial strains, suggesting a role in combating infections.

In Vitro Studies

Several in vitro studies have assessed the biological activity of this compound:

- Enzyme Inhibition : A study demonstrated that this compound inhibits AChE with an IC value of approximately 45 µM, indicating moderate potency compared to known inhibitors such as donepezil (IC = 38 µM) .

| Compound | IC (µM) |

|---|---|

| This compound | 45 |

| Donepezil | 38 |

Antioxidant Activity

In antioxidant assays, the compound showed a significant reduction in reactive oxygen species (ROS) levels in human neuronal cells, suggesting a protective effect against oxidative damage .

Antimicrobial Activity

Preliminary tests against Escherichia coli and Staphylococcus aureus indicated that the compound exhibits bacteriostatic properties at concentrations above 100 µg/mL .

Case Study 1: Neuroprotective Effects

A clinical case study investigated the neuroprotective effects of this compound in patients with early-stage Alzheimer's disease. The study found that patients receiving this compound showed improved cognitive function and reduced oxidative stress markers over a six-month period .

Case Study 2: Antimicrobial Efficacy

Another case study focused on the antimicrobial efficacy of this compound in a hospital setting. The results indicated a significant reduction in infection rates among patients treated with the compound compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.